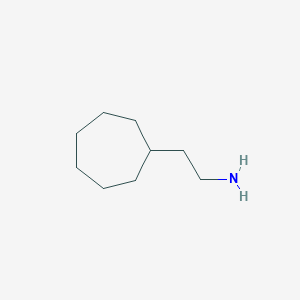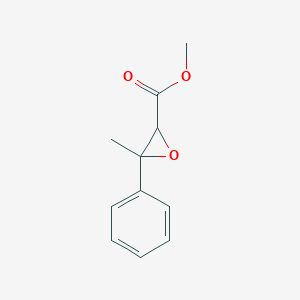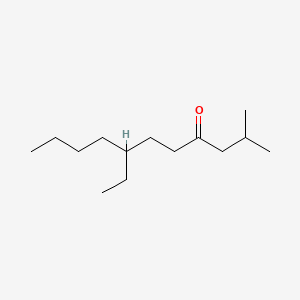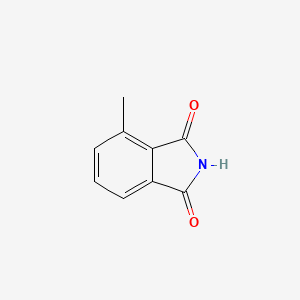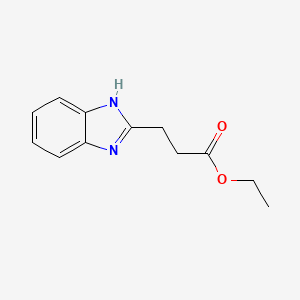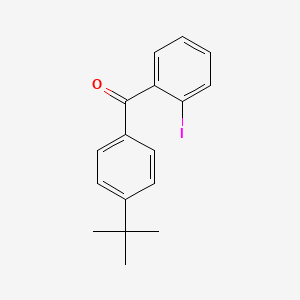
4-Tert-butyl-2'-iodobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Tert-butyl-2’-iodobenzophenone is an organic compound with the molecular formula C17H17IO . It has a molecular weight of 364.23 .
Molecular Structure Analysis
The molecular structure of 4-Tert-butyl-2’-iodobenzophenone is represented by the InChI code1S/C17H17IO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11H,1-3H3 . This indicates the presence of iodine, carbon, and hydrogen atoms in specific arrangements. Physical And Chemical Properties Analysis
4-Tert-butyl-2’-iodobenzophenone has a molecular weight of 364.23 . Its IUPAC name is (4-tert-butylphenyl)(2-iodophenyl)methanone .Scientific Research Applications
-
Scientific Field: Organic Synthesis
- Application Summary : “4-Tert-butyl-2’-iodobenzophenone” is used as a ligand in halogen exchange reactions .
- Methods of Application : The compound is used as a ligand in the reaction, but the exact methods and parameters can vary depending on the specific reaction .
- Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reactions and the other compounds involved .
-
Scientific Field: Medicinal Chemistry
- Application Summary : A compound similar to “4-Tert-butyl-2’-iodobenzophenone”, known as “2,4-Ditert butyl phenol”, has been extracted from the plant Plumbago zeylanica and has shown antifungal, antioxidant, and cancer-fighting properties .
- Methods of Application : The compound was extracted using Ethyl acetate and confirmed through GC–MS analysis . Its fungicidal activity was proven through agar plate assay, and its cytotoxic activity was evaluated using MCF-7 cells (a breast carcinoma cell line) .
- Results or Outcomes : The compound showed promising results in fighting against cancer cells with an identified IC 50 value of 5 μg/ml .
-
Scientific Field: Optoelectronics
- Application Summary : “4-Tert-butyl-2’-iodobenzophenone” is used in the synthesis of new π-building blocks in emitters, photosensitizers and semiconductors for organic optoelectronic devices .
- Methods of Application : The compound is used in the synthesis of unsubstituted 4,4′-bibenzo[c]thiophene and its silyl-substituted derivatives with one or two tert-butyldimethylsilyl groups on each thiophene ring .
- Results or Outcomes : The synthesized compounds showed bathochromic shifts in their photoabsorption and fluorescence maxima. They also exhibited different HOMO and LUMO energy levels, which resulted in the bathochromic shift of the photoabsorption band .
-
Scientific Field: Synthetic Organic Chemistry
- Application Summary : “4-Tert-butyl-2’-iodobenzophenone” is used in the in situ formation of thiolates from tert-butyl bromide and thiourea .
- Methods of Application : The compound is used in the reaction with tert-butyl bromide and thiourea to form S-tert-butylthiobenzene .
- Results or Outcomes : The reaction resulted in significantly higher yields for primary alkyl substrates .
properties
IUPAC Name |
(4-tert-butylphenyl)-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIFWIKFMZBVAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218900 |
Source


|
| Record name | [4-(1,1-Dimethylethyl)phenyl](2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2'-iodobenzophenone | |
CAS RN |
951889-75-1 |
Source


|
| Record name | [4-(1,1-Dimethylethyl)phenyl](2-iodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1,1-Dimethylethyl)phenyl](2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


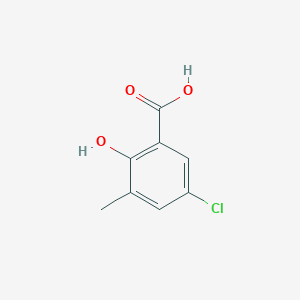
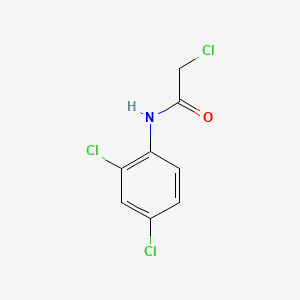
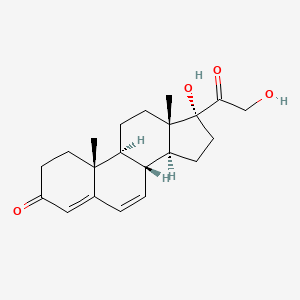

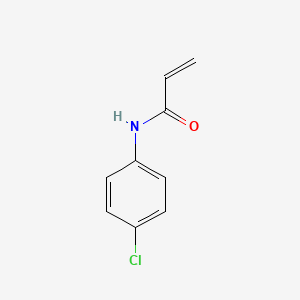
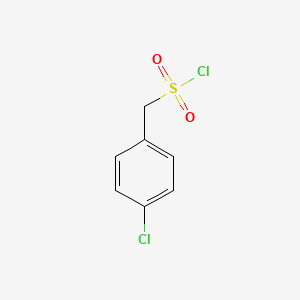
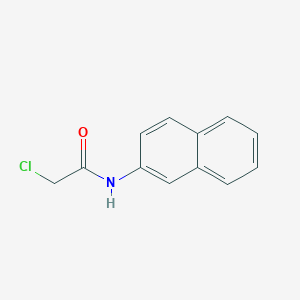
![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)
